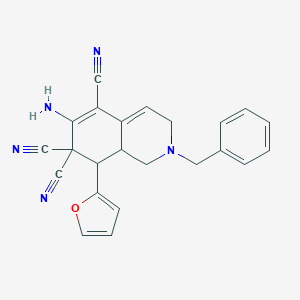![molecular formula C27H27ClN2S B433435 6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 309278-44-2](/img/structure/B433435.png)
6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Pharmacology: Potential use as a lead compound in drug discovery, particularly for its quinoline core which is known for antimalarial and anticancer activities.
Biological Probes: Used in the study of biological pathways and enzyme interactions.
Industry
Material Science:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation.
Attachment of the Chlorobenzylsulfanyl Group: This step involves the nucleophilic substitution reaction where the chlorobenzyl group is attached to the quinoline core.
Final Cyclization and Functionalization: The final step involves cyclization and introduction of the carbonitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and Lewis acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
作用機序
The mechanism of action of 6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, which could be a potential mechanism for its biological effects.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline: The parent compound of the quinoline family.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the presence of the tert-butyl and chlorobenzylsulfanyl groups, which may impart distinct chemical and biological properties compared to other quinoline derivatives.
特性
IUPAC Name |
6-tert-butyl-2-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN2S/c1-27(2,3)20-13-14-24-21(15-20)25(18-9-5-4-6-10-18)22(16-29)26(30-24)31-17-19-11-7-8-12-23(19)28/h4-12,20H,13-15,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNQMMPRWOGUCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=CC=C3Cl)C#N)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 6-amino-5,7,7-tricyanospiro[3,8a-dihydro-1H-isoquinoline-8,4'-piperidine]-1',2-dicarboxylate](/img/structure/B433359.png)
![4-(4-Methoxyphenyl)-2-[(2-phenoxyethyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B433363.png)
![2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B433367.png)
![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B433371.png)
![2-[(2-Phenoxyethyl)sulfanyl]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B433372.png)
![4-(4-Fluorophenyl)-2-[(4-pyridinylmethyl)sulfanyl]-6-(2-thienyl)nicotinonitrile](/img/structure/B433374.png)
![2-(4-METHOXYBENZOYL)-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B433379.png)
![2-{[2-Hydroxy-3-(octylsulfonyl)propyl]sulfanyl}-4,6-diphenylnicotinonitrile](/img/structure/B433386.png)
![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylnicotinonitrile](/img/structure/B433387.png)
![3-(4-methoxybenzoyl)-2-(2-thienyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B433388.png)
![N-(1,3-benzothiazol-2-yl)-2-[3-cyano-4-(2-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B433390.png)
![6-Amino-4-(4-chlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433391.png)
![6-Amino-3-propyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433392.png)
